REACTION_SMILES
|
[C:21]([CH:22]=[CH2:23])(=[O:24])[Cl:25].[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[CH3:1][n:2]1[c:3]([CH2:11][NH:12][CH3:13])[cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12.[Cl:26][CH2:27][Cl:28]>>[CH3:1][n:2]1[c:3]([CH2:11][N:12]([CH3:13])[C:21]([CH:22]=[CH2:23])=[O:24])[cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CC(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNCc1cc2ccccc2n1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(=O)N(C)Cc1cc2ccccc2n1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |